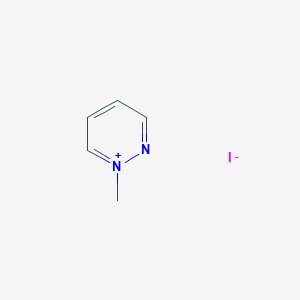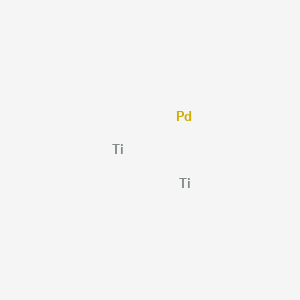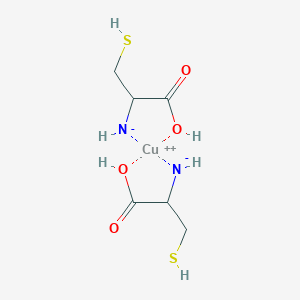
Copper;(1-carboxy-2-sulfanylethyl)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;(1-carboxy-2-sulfanylethyl)azanide is a chemical compound with the molecular formula C4H6CuNO2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of copper, a carboxyl group, a sulfanyl group, and an azanide group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper;(1-carboxy-2-sulfanylethyl)azanide typically involves the reaction of copper salts with appropriate organic ligands. One common method is the reaction of copper(II) sulfate with 1-carboxy-2-sulfanylethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;(1-carboxy-2-sulfanylethyl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The azanide group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of suitable solvents like ethanol or methanol.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligands.
Reduction: Copper(I) complexes with retained ligands.
Substitution: New compounds with substituted azanide groups.
Applications De Recherche Scientifique
Copper;(1-carboxy-2-sulfanylethyl)azanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in enzyme mimetics and biological redox processes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Copper;(1-carboxy-2-sulfanylethyl)azanide involves its interaction with molecular targets such as enzymes and cellular components. The copper ion plays a crucial role in redox reactions, facilitating electron transfer processes. The compound can also bind to specific proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper;(1-carboxy-2-sulfanylethyl)azanide shares similarities with other copper complexes such as copper(II) acetate and copper(II) chloride.
- Compounds like this compound are unique due to the presence of both carboxyl and sulfanyl groups, which enhance their reactivity and versatility.
Uniqueness
- The combination of copper with carboxyl and sulfanyl groups in this compound provides unique redox properties and catalytic potential, distinguishing it from other copper complexes.
Propriétés
Numéro CAS |
13870-83-2 |
|---|---|
Formule moléculaire |
C6H12CuN2O4S2 |
Poids moléculaire |
303.9 g/mol |
Nom IUPAC |
copper;(1-carboxy-2-sulfanylethyl)azanide |
InChI |
InChI=1S/2C3H6NO2S.Cu/c2*4-2(1-7)3(5)6;/h2*2,4,7H,1H2,(H,5,6);/q2*-1;+2 |
Clé InChI |
AKMBAYBGSCYYRM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)[NH-])S.C(C(C(=O)O)[NH-])S.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


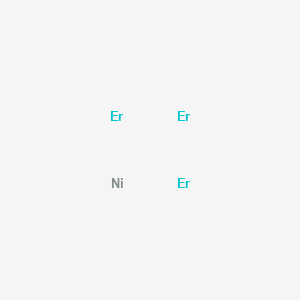

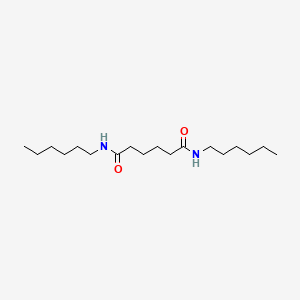
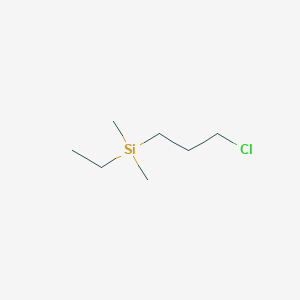



![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
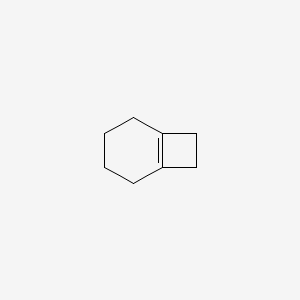
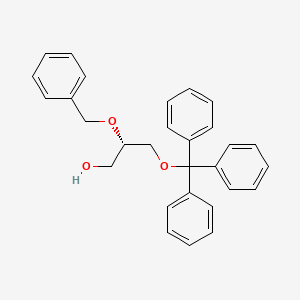
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

